N-Boc-N-methoxy-glycine
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Overview
Description
N-Boc-N-methoxy-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with a methoxy group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methoxy-glycine typically involves the protection of glycine. The amino group of glycine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is then esterified using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-methoxy-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.
Ester Hydrolysis: The methoxy ester can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide, potassium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Deprotection: Glycine derivatives.
Ester Hydrolysis: N-Boc-glycine.
Substitution: Substituted glycine derivatives
Scientific Research Applications
N-Boc-N-methoxy-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-Boc-N-methoxy-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The methoxy group can be hydrolyzed to yield the free carboxylic acid, which can then engage in further reactions .
Comparison with Similar Compounds
N-Boc-glycine: Similar in structure but lacks the methoxy ester group.
N-Cbz-glycine: Uses a different protecting group (carbobenzyloxy) instead of Boc.
N-Fmoc-glycine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: N-Boc-N-methoxy-glycine is unique due to the presence of both the Boc protecting group and the methoxy ester, providing dual protection. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13-4)5-6(10)11/h5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVZJKYGMNUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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